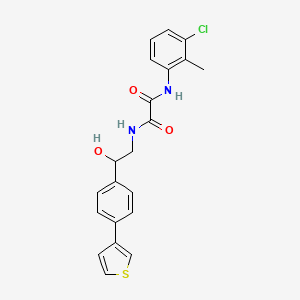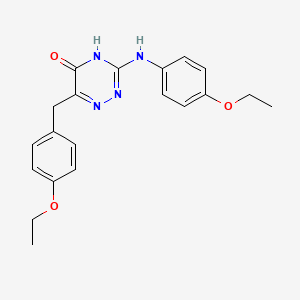
4-butoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound used in scientific research. It is a derivative of benzamide and tetrahydroquinoline, and its molecular formula is C24H31N2O3. The compound has shown potential in various research applications due to its unique properties.
Scientific Research Applications
Sigma Receptor Ligands for Tumor Imaging :
- Abate et al. (2011) discussed arylamides hybrids as tools for developing PET radiotracers, particularly for σ2 receptors, which are relevant in tumor diagnosis. They found that certain benzamides could be potential σ2 PET tracers useful in tumors, especially those overexpressing P-gp (Abate et al., 2011).
- Xu et al. (2005) studied the binding of [3H]RHM-1 and [3H]RHM-2 to sigma-2 receptors in vitro, finding [3H]RHM-1 to have higher affinity, suggesting its usefulness in studying sigma2 receptors (Xu et al., 2005).
PET Imaging of Solid Tumors :
- Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of the sigma2 receptor status of solid tumors. They identified compounds with high tumor uptake and suitable tumor/normal tissue ratios, indicating their potential in imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).
Synthesis and Evaluation in Medicinal Chemistry :
- Various studies have focused on the synthesis and evaluation of tetrahydroisoquinolinyl benzamides and their analogs for potential applications in medicinal chemistry. Xu et al. (2007) and Kouznetsov et al. (2011) have conducted studies in this area, demonstrating the significance of these compounds in the development of new pharmaceutical agents (Xu et al., 2007), (Kouznetsov et al., 2011).
properties
IUPAC Name |
4-butoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-3-4-15-28-21-11-8-19(9-12-21)23(26)24-20-10-7-18-6-5-13-25(14-16-27-2)22(18)17-20/h7-12,17H,3-6,13-16H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWDDRFCLWRUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate](/img/structure/B2639906.png)

![5-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2639908.png)

![4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2639911.png)
![ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B2639912.png)

![N-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2639919.png)
![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2639920.png)


